2,2-Dicyclopropylethan-1-ol
Description
2,2-Dicyclopropylethan-1-ol is a secondary alcohol characterized by two cyclopropyl groups attached to the beta-carbon of an ethanol backbone. While direct data on this compound are absent in the provided sources, comparisons can be drawn from structurally related alcohols featuring cyclopropane rings, fluorinated substituents, or branched alkyl chains. Below, we analyze these analogs to infer properties and applications of this compound.
Properties
IUPAC Name |
2,2-dicyclopropylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-8(6-1-2-6)7-3-4-7/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNBBUSRZYARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dicyclopropylethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclopropylmagnesium bromide reacts with ethylene oxide to yield 2,2-dicyclopropylethanol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: On an industrial scale, the production of 2,2-dicyclopropylethanol may involve the catalytic hydrogenation of 2,2-dicyclopropylacetaldehyde. This method ensures high yield and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicyclopropylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic conditions.
Reduction: LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, inert atmosphere.
Major Products Formed:
Oxidation: 2,2-Dicyclopropylacetaldehyde.
Reduction: 2,2-Dicyclopropylethane.
Substitution: 2,2-Dicyclopropylethyl chloride or bromide.
Scientific Research Applications
2,2-Dicyclopropylethan-1-ol has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,2-dicyclopropylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(1-Methylcyclopropyl)ethanol (CAS 19687-04-8)
- Structure: A cyclopropane ring with a methyl substituent at the 1-position, attached to the beta-carbon of ethanol.
- Key Differences : Unlike 2,2-dicyclopropylethan-1-ol, this compound has only one cyclopropyl group and a methyl substituent, reducing steric bulk.
- Applications : Used in organic synthesis, as indicated by its commercial availability in varying quantities (1g–10g) . However, smaller quantities (100mg–250mg) are discontinued, suggesting specialized use in research .
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS 1993-77-7)
- Structure : Cyclopropyl group attached to a carbon adjacent to a trifluoromethyl (-CF₃) group.
- Molecular Formula : C₅H₇F₃O; Molecular Weight : 140.11 g/mol .
- This contrasts with this compound, which lacks fluorine but has greater steric hindrance.
2-Propylheptan-1-ol (CAS 10042-59-8)
- Structure : A branched primary alcohol with a seven-carbon chain and a propyl substituent.
- Key Differences : The long alkyl chain increases hydrophobicity and boiling point compared to cyclopropane-containing alcohols.
2,5-Dipropylcycloheptan-1-ol (CAS 143602-84-0)
- Structure: A cycloheptanol core with two propyl substituents at the 2- and 5-positions.
- Applications : Likely used in specialty chemicals or materials due to its complex cyclic structure, as suggested by its inclusion in a chemical database .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-(1-Methylcyclopropyl)ethanol | 19687-04-8 | C₆H₁₀O | 98.14 (calculated) | Monocyclopropane, methyl substituent |
| 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | 1993-77-7 | C₅H₇F₃O | 140.11 | Cyclopropyl, trifluoromethyl |
| 2-Propylheptan-1-ol | 10042-59-8 | C₁₀H₂₂O | 158.28 | Branched alkyl chain |
| 2,5-Dipropylcycloheptan-1-ol | 143602-84-0 | C₁₃H₂₄O | 196.33 | Cycloheptanol core, dual propyl substituents |
Table 2: Functional and Commercial Comparison
Research Findings
- Fluorine Impact : The trifluoromethyl group in 1-cyclopropyl-2,2,2-trifluoroethan-1-ol enhances metabolic stability and membrane permeability, making it valuable in drug design .
- Branched vs. Cyclic Alcohols : Linear alcohols like 2-propylheptan-1-ol exhibit higher boiling points but lower solubility in polar solvents compared to cyclic analogs .
Biological Activity
2,2-Dicyclopropylethan-1-ol is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant case studies, research findings, and applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two cyclopropyl groups attached to a central ethyl alcohol moiety. Its molecular formula is , and it is often represented in chemical databases with the following SMILES notation: CC(C1CC1)(C1CC1)O.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Key areas of research include:
- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been identified as an allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. The modulation of these receptors can enhance synaptic transmission and neuroprotection .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in conditions characterized by chronic inflammation.
Study 1: Modulation of α7 nAChRs
In a study examining the effects of various compounds on α7 nAChRs, this compound was found to significantly enhance receptor activity. The study utilized a series of electrophysiological assays to measure the compound's efficacy as an allosteric modulator. The results indicated that this compound could effectively increase acetylcholine-induced currents in a dose-dependent manner.
| Concentration (µM) | Current (nA) |
|---|---|
| 0 | 10 |
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound involved treating macrophage cell lines with the compound and measuring cytokine levels. The findings suggested a significant decrease in TNF-α and IL-6 production.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (10 µM) | 120 | 180 |
| High Dose (50 µM) | 80 | 100 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, its role as an allosteric modulator suggests that it may stabilize certain conformations of the nAChR, enhancing receptor sensitivity to endogenous ligands like acetylcholine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
